molecular formula C18H22O B12668281 1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one CAS No. 85187-14-0

1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one

Cat. No.: B12668281
CAS No.: 85187-14-0
M. Wt: 254.4 g/mol
InChI Key: RYRMZVXRCMBVTD-YRNVUSSQSA-N
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Description

1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one is an organic compound with a complex structure that includes a phenyl group, a cyclopentene ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Butenone Moiety: The butenone moiety can be formed through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-buten-1-one: Lacks the cyclopentene ring, making it less complex.

    4-Phenyl-2-butanone: Similar structure but with different functional groups.

    2-Phenyl-3-buten-2-one: Different positioning of the double bond and functional groups.

Uniqueness

1-Phenyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-one is unique due to its combination of a phenyl group, a cyclopentene ring, and a butenone moiety

Properties

CAS No.

85187-14-0

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

(E)-1-phenyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-one

InChI

InChI=1S/C18H22O/c1-14-12-13-16(18(14,2)3)10-7-11-17(19)15-8-5-4-6-9-15/h4-9,11-12,16H,10,13H2,1-3H3/b11-7+

InChI Key

RYRMZVXRCMBVTD-YRNVUSSQSA-N

Isomeric SMILES

CC1=CCC(C1(C)C)C/C=C/C(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CCC(C1(C)C)CC=CC(=O)C2=CC=CC=C2

Origin of Product

United States

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